3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a chromeno[8,7-e][1,3]oxazin ring system, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by cyclization with pyridine-4-carbaldehyde under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxazin ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Medicine: Due to its potential pharmacological activities, it is being investigated for its therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one include other heterocyclic compounds with similar ring structures, such as:
- 3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Properties
Molecular Formula |
C24H19ClN2O3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(17-2-4-18(25)5-3-17)23(28)19-6-7-21-20(24(19)30-15)13-27(14-29-21)12-16-8-10-26-11-9-16/h2-11H,12-14H2,1H3 |
InChI Key |
RYJDEACSSLESFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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